1H-Indazole-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole-1-sulfonamide is a compound that belongs to the class of nitrogen-containing heterocycles known as indazoles. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a sulfonamide group to the indazole ring enhances its pharmacological properties, making it a valuable compound in drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indazole-1-sulfonamide can be synthesized through various methods. One common approach involves the sulfonylation of 1H-indazole. This process typically uses sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired sulfonamide .
Industrial Production Methods: Industrial production of this compound involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
1H-Indazole-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-Indazole-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme MAPK1, which plays a crucial role in cell signaling pathways involved in cancer progression. By inhibiting this enzyme, this compound can potentially halt the growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 1H-Indazole-1-carboxamide
- 1H-Indazole-1-thiol
- 1H-Indazole-1-phosphonate
Comparison: 1H-Indazole-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct pharmacological properties compared to other indazole derivatives. For example, while 1H-Indazole-1-carboxamide is primarily studied for its anti-inflammatory properties, this compound is more versatile, showing potential in anti-cancer and anti-bacterial applications .
Eigenschaften
Molekularformel |
C7H7N3O2S |
---|---|
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
indazole-1-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)10-7-4-2-1-3-6(7)5-9-10/h1-5H,(H2,8,11,12) |
InChI-Schlüssel |
AWIDPWYWDZWQGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN2S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.